molecular formula C11H8N4OS B13868484 N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 796099-87-1

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13868484
CAS No.: 796099-87-1
M. Wt: 244.27 g/mol
InChI Key: AZKRMACHMNKWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a synthetic heterocyclic compound designed for chemical biology and drug discovery research. This molecule features a hybrid architecture, incorporating two privileged pharmacophores in medicinal chemistry: the imidazo[1,2-a]pyridine and the 1,3-thiazole rings, linked by a carboxamide group. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system recognized for its diverse biological activities and is a key structural component in several clinical candidates . Notably, imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as a potent class of antitubercular agents, with clinical candidates like Telacebec (Q203) demonstrating a novel mechanism of action by targeting the QcrB subunit of the Mycobacterium tuberculosis cytochrome bcc complex to disrupt oxidative phosphorylation . Concurrently, the 1,3-thiazole ring is a versatile heterocycle frequently employed in the design of kinase inhibitors and other targeted therapies for oncology . The strategic combination of these two rings into a single molecule makes this compound a valuable chemical tool for probing infectious disease and oncology pathways. Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a core structure for screening against novel biological targets. It is supplied with guaranteed purity and stability for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

796099-87-1

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C11H8N4OS/c16-10(14-11-12-4-6-17-11)8-7-15-5-2-1-3-9(15)13-8/h1-7H,(H,12,14,16)

InChI Key

AZKRMACHMNKWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC=CS3

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves three key steps:

  • Construction of the imidazo[1,2-a]pyridine core
  • Introduction of the thiazole moiety at the nitrogen
  • Formation of the carboxamide functional group at the 2-position of the imidazo[1,2-a]pyridine ring

These steps can be achieved through condensation reactions, cyclization, and amide coupling protocols.

Construction of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is commonly synthesized by condensation of 2-aminopyridine derivatives with α-haloketones or related electrophilic reagents. Several metal-free and mild protocols have been developed:

Formation of the Carboxamide Group at the 2-Position

The carboxamide linkage at the 2-position of the imidazo[1,2-a]pyridine ring is generally formed through amide bond formation using coupling reagents:

  • Carbodiimide-mediated coupling: The reaction of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids in the presence of EDC and pyridine at room temperature leads to the formation of the desired carboxamide with good yields.

  • Alternative coupling protocols: Other methods involve the use of HCl/dioxane to convert amine intermediates into amides or palladium-catalyzed cross-coupling reactions for functionalization.

Detailed Synthetic Procedure Example

Based on the literature, a representative synthesis procedure is as follows:

Step Reagents & Conditions Description Yield (%)
1 2-Aminopyridine + 1,3-dichloroacetone, EtOH/H2O, microwave Formation of imidazo[1,2-a]pyridine-3-carbaldehyde intermediate Moderate to high
2 Ethyl 2-(2-aminothiazol-4-yl)acetate + 1H-indole-2-carboxylic acid, EDC, DMAP, CH2Cl2, 0°C to RT Peptide coupling to form thiazolyl carboxamide intermediate ~76
3 Intermediate + substituted aldehydes, EtOH, AcOH catalyst Condensation to hydrazineyl thiazole derivatives 96-100
4 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine + carboxylic acid, EDC, pyridine, 25°C Amide bond formation at 2-position Good to excellent

Analytical Characterization

The synthesized compounds are characterized by:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the structure, with characteristic chemical shifts for NH protons (around 11.15 to 11.71 ppm), thiazole ring protons (6.9 to 7.1 ppm), and methylene carbons (35–40 ppm).

  • Infrared Spectroscopy (IR): Bands corresponding to amide carbonyl and NH stretching confirm amide formation.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights confirm the molecular structure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Metal-free microwave-assisted condensation 2-Aminopyridine + 1,3-dichloroacetone Microwave, EtOH/H2O Mild, rapid, metal-free
Oxidative cyclization with H2O2 or TBHP 2-Aminopyridine + nitroalkenes Ambient to mild heating Eco-friendly, catalyst-free
Peptide coupling with EDC/DMAP Aminothiazole derivative + carboxylic acid CH2Cl2, 0°C to RT Good yields, scalable
Aldehyde condensation Thiazolyl carboxamide + aldehydes EtOH, AcOH catalyst High yields, diverse derivatives
Amide bond formation with EDC Imidazo[1,2-a]pyridin-3-amine + acid Pyridine, RT Efficient, mild conditions

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine-2-carboxamide scaffold is highly modular, with variations in the carboxamide substituent significantly altering biological activity and physicochemical properties. Key structural analogs include:

Compound Name Substituent Key Features Biological Activity
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Phenyl, pyridyl Nurr1 agonist EC₅₀ = 1 nM for Nurr1 activation
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Chalcone-conjugated Antikinetoplastid IC₅₀ = 8.5 µM (T. cruzi), 1.35 µM (T. b. brucei)
2-[(2-Hydroxyethyl)carbamoyl]imidazo[1,2-a]pyridine Hydroxyethyl Improved solubility Not explicitly reported; structural similarity to pharmacologically active derivatives
3-Bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide Halogenated, hydroxyethyl Enhanced electrophilicity Supplier data available; bioactivity uncharacterized
N-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide Pyrazole-linked Dual heterocyclic system Molecular weight = 283.33; potential kinase inhibition

Key Observations :

  • Thiazole vs.
  • Halogenation : Bromo- and chloro-substituted derivatives (e.g., 3-Bromo-6-chloro analogs) exhibit increased lipophilicity, which may improve membrane permeability but could also elevate toxicity risks .

Comparison of Yields :

  • Classical methods for non-conjugated derivatives: ~72% yield .
  • Chalcone-conjugated derivatives: >85% yield due to optimized NaOH-mediated condensation .
Antimycobacterial Activity

Imidazo[1,2-a]pyridine-2-carboxamide derivatives (e.g., 5a-q) exhibit potent anti-tubercular activity, with docking studies confirming inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis. The thiazole-containing analog may offer enhanced binding due to sulfur-mediated interactions .

Antikinetoplastid Activity

Chalcone-conjugated derivatives demonstrate nanomolar to low-micromolar IC₅₀ values against Trypanosoma and Leishmania species. For example, (E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide shows IC₅₀ = 1.13 µM against T. b. rhodesiense, outperforming non-conjugated analogs .

Neuroprotective Activity

The thiazole analog’s ability to activate Nurr1 remains untested but warrants investigation .

Biological Activity

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure

The compound features a thiazole ring fused with an imidazo[1,2-a]pyridine structure, which is known for its ability to interact with various biological targets. The specific arrangement of nitrogen atoms and the carboxamide functional group contribute to its pharmacological profile.

Biological Activities

Recent studies have highlighted a wide range of biological activities associated with imidazo[1,2-a]pyridine derivatives, including:

  • Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrates activity against bacteria and fungi.
  • Antiviral : Shows potential in inhibiting viral replication.
  • Anti-inflammatory : Reduces inflammation in experimental models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
AntiviralSuppression of viral replication
Anti-inflammatoryReduction of inflammation markers

The mechanisms underlying the biological activities of this compound are multifaceted. Studies suggest that it may exert its anticancer effects through:

  • Inhibition of key signaling pathways : Such as the EGFR and HER2 pathways, which are critical in tumor growth and survival.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiazole and imidazo rings can significantly affect potency and selectivity. For instance:

  • Substituents on the thiazole ring : Influence the compound's ability to bind to target proteins.
  • Positioning of functional groups : Affects solubility and bioavailability.

Table 2: Key SAR Findings

ModificationEffect on ActivityReference
Methyl substitutionIncreased cytotoxicity
HalogenationEnhanced binding affinity
Carboxamide groupCritical for maintaining biological activity

Case Studies

Several case studies have reported on the efficacy of this compound in various therapeutic contexts:

  • Anticancer Efficacy : A study demonstrated that derivatives led to significant apoptosis in breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Action : Another investigation revealed that this compound exhibited potent antibacterial activity against multidrug-resistant strains, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Effects : Research indicated that the compound reduced pro-inflammatory cytokine levels in animal models, highlighting its therapeutic promise in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide?

The synthesis typically involves multicomponent reactions or sequential coupling steps. A common approach includes:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine with bromopyruvic acid (yield: ~72%) under reflux in ethanol .
  • Step 2 : Amide coupling using EDC.HCl/HOBt in DMF to attach the thiazole moiety. For example, coupling imidazo[1,2-a]pyridine-2-carboxylic acid with 2-aminothiazole derivatives achieves the target compound .
  • Alternative : Copper-catalyzed three-component reactions (e.g., 2-aminopyridines, aldehydes, and alkynes) can streamline synthesis for analogs .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : Distinct signals for the amide proton (δ ~10.6 ppm in 1^1H NMR) and carbonyl carbons (δ ~161–196 ppm in 13^{13}C NMR) confirm the carboxamide linkage .
  • HRMS : Validates molecular formula (e.g., C14_{14}H13_{13}N9_9 for analogs) .
  • X-ray crystallography : Resolves substituent positioning and hydrogen-bonding patterns in derivatives .

Q. What preliminary biological activities have been reported?

  • Antikinetoplastid activity : Derivatives exhibit IC50_{50} values of 1.13–8.5 µM against Trypanosoma species, with selectivity indexes >50 in cytotoxicity assays .
  • Antimicrobial potential : Structural analogs in the imidazo[1,2-a]pyridine family show broad-spectrum activity against bacterial and fungal pathogens .
  • Receptor modulation : Thiazole-containing analogs demonstrate affinity for melatonin receptors (MT1_1/MT2_2) and dopamine D3 receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst selection : Iodine (I2_2) or Cu catalysts enhance cyclization efficiency in multicomponent reactions (e.g., 78.4% yield for imidazo[1,2-a]pyridine-2-carboxamide derivatives) .
  • Purification strategies : Gradient chromatography (e.g., 2–3% methanol in CCl4_4) reduces byproducts .
  • Reaction medium : Polar aprotic solvents (DMF) improve coupling efficiency over non-polar alternatives .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., Cl, CF3_3) to the thiazole or pyridine rings enhances antiparasitic activity (e.g., IC50_{50} = 1.35 µM for a chlorophenyl derivative) .
  • Amide vs. ester linkages : Carboxamide derivatives show higher metabolic stability than ester analogs in pharmacokinetic studies .
  • Chirality : Enantiomeric purity (e.g., S-configuration) critically impacts receptor binding affinity .

Q. How can contradictions in biological data across studies be resolved?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 1.13 vs. 8.5 µM) may arise from variations in parasite strains or assay protocols .
  • Cellular vs. enzymatic assays : Verify target engagement using orthogonal methods (e.g., SPR for binding kinetics alongside cell-based viability assays) .

Q. What mechanistic insights exist for its catalytic synthesis?

  • Copper-mediated pathways : Cu(I) facilitates alkyne insertion and cyclization via a radical or σ-bond metathesis mechanism, as evidenced by deuterium-labeling studies .
  • Acid-base interactions : K2_2S2_2O8_8 acts as both oxidant and proton scavenger in iodine-catalyzed reactions, preventing side reactions .

Q. What analytical methods ensure purity and stability?

  • HPLC-DAD/MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • Stability studies : Monitor hydrolytic degradation (e.g., amide bond cleavage) under accelerated conditions (40°C, 75% RH) .

Q. How can computational modeling guide derivative design?

  • Docking studies : Predict binding poses to Trypanosoma enzymes (e.g., CYP51) using Glide or AutoDock .
  • QSAR models : Correlate logP values (1.5–3.5) with antikinetoplastid activity to prioritize lipophilic analogs .

Q. What strategies improve selectivity over cytotoxic effects?

  • Prodrug approaches : Mask polar groups (e.g., acetamide) to enhance tissue penetration while reducing off-target interactions .
  • Metabolic profiling : Identify cytochrome P450 isoforms responsible for detoxification (e.g., CYP3A4) to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.